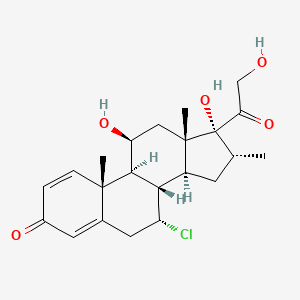

Alclometasone

Description

Properties

IUPAC Name |

(7R,8S,9S,10R,11S,13S,14S,16R,17R)-7-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClO5/c1-11-6-14-18-15(23)8-12-7-13(25)4-5-20(12,2)19(18)16(26)9-21(14,3)22(11,28)17(27)10-24/h4-5,7,11,14-16,18-19,24,26,28H,6,8-10H2,1-3H3/t11-,14+,15-,16+,18-,19+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXOGVLKCZQRDN-PHCHRAKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3C(CC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3[C@@H](CC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60867277 | |

| Record name | Alclometasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alclometasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble, 1.37e-01 g/L | |

| Record name | Alclometasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00240 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alclometasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

67452-97-5, 66734-13-2 | |

| Record name | Alclometasone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67452-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alclometasone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067452975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alclometasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00240 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alclometasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALCLOMETASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/136H45TB7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alclometasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Pharmacological Profile of Alclometasone Dipropionate: A Technical Guide

Introduction

Alclometasone dipropionate is a synthetic, non-fluorinated corticosteroid developed for topical dermatological use.[1] Chemically, it is 7α-chloro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17,21-dipropionate.[1] As a mid-potency corticosteroid, it offers a favorable balance of anti-inflammatory, antipruritic, and vasoconstrictive effects with a lower risk of local and systemic side effects compared to more potent corticosteroids. This technical guide provides an in-depth overview of the pharmacological profile of this compound dipropionate, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

The anti-inflammatory activity of this compound dipropionate, like other corticosteroids, is multifaceted and involves the modulation of complex signaling pathways. The primary mechanism involves its action as a glucocorticoid receptor (GR) agonist.

Upon topical application, this compound dipropionate penetrates the skin and binds to cytosolic glucocorticoid receptors. This binding event triggers a conformational change in the receptor, leading to its dissociation from a complex of heat shock proteins (HSPs). The activated ligand-receptor complex then translocates into the nucleus, where it modulates gene expression through two main pathways:

-

Transactivation: The GR complex directly binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of genes encoding anti-inflammatory proteins, most notably lipocortins (annexins). Lipocortins inhibit the activity of phospholipase A2 (PLA2), a key enzyme responsible for the release of arachidonic acid from cell membrane phospholipids (B1166683).

-

Transrepression: The GR complex can also interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This interference, which does not necessarily involve direct DNA binding, leads to the downregulation of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.

By inhibiting the release of arachidonic acid, this compound dipropionate effectively blocks the synthesis of potent inflammatory mediators, including prostaglandins (B1171923) and leukotrienes, which are responsible for the clinical signs of inflammation such as erythema, edema, and pruritus.

Caption: Generalized workflow for a vasoconstrictor assay.

Pharmacokinetics

The extent of percutaneous absorption of topical corticosteroids is influenced by several factors, including the integrity of the epidermal barrier, the use of occlusive dressings, and the formulation vehicle. Systemic absorption of this compound dipropionate is generally low.

Skin Permeation Studies

In vitro skin permeation studies, often utilizing Franz diffusion cells, are employed to assess the percutaneous absorption of topical formulations. These studies typically use excised human or animal skin. While specific quantitative permeation data for this compound dipropionate is not widely published, a study using radiolabeled this compound dipropionate ointment indicated that approximately 3% of the steroid was absorbed through intact skin over an 8-hour period.

Experimental Protocol for In Vitro Skin Permeation (Franz Diffusion Cell)

A generalized protocol for an in vitro skin permeation study using a Franz diffusion cell is as follows:

-

Skin Preparation: Excised human or animal (e.g., porcine) skin is carefully prepared, often by dermatoming to a specific thickness, and mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.

-

Receptor Fluid: The receptor compartment is filled with a physiologically relevant fluid (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32°C) to mimic skin surface temperature. The fluid is continuously stirred to ensure sink conditions.

-

Drug Application: A precise amount of the this compound dipropionate formulation is applied to the surface of the skin in the donor compartment.

-

Sampling: At predetermined time intervals, aliquots of the receptor fluid are withdrawn for analysis of the drug concentration. The withdrawn volume is replaced with fresh receptor fluid.

-

Analysis: The concentration of this compound dipropionate in the collected samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

-

Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time to determine the permeation profile and calculate key pharmacokinetic parameters such as the flux (rate of permeation).

Clinical Efficacy

This compound dipropionate 0.05% is indicated for the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses, including atopic dermatitis and psoriasis. C[2]linical trials have demonstrated its efficacy and safety in both adult and pediatric populations.

Comparative Clinical Trial Data

| Indication | Comparator | Study Design | Key Efficacy Outcomes | Reference |

| Atopic Dermatitis (Children) | Clobetasone (B1204786) butyrate (B1204436) cream 0.05% | Randomized, double-blind, parallel-group | Average reduction in disease signs after 2 weeks: 85% for this compound dipropionate vs. 86% for clobetasone butyrate. | |

| Atopic Dermatitis (Children) | Hydrocortisone (B1673445) butyrate cream 0.1% | Double-blind, parallel-group | Average improvement in erythema, induration, and pruritus after 2 weeks: 76% for this compound dipropionate vs. 70% for hydrocortisone butyrate. | |

| Psoriasis | Clobetasone butyrate cream 0.5% | Parallel group, blind evaluator | Both drugs showed similar beneficial effects on erythema, induration, and scaling over 21 days. | |

| Psoriasis | Desonide ointment 0.05% | Double-blind, randomized, parallel-groups | Both treatments produced rapid improvement in erythema, induration, and scaling, with trends consistently favoring this compound dipropionate. | |

| Atopic Dermatitis | Hydrocortisone cream 1.0% | Multicenter | At the end of week 1, significantly more patients in the this compound group had at least moderate improvement (72% vs. 58%). | |

| Various Dermatoses | Hydrocortisone cream 1% | - | In a study of 101 patients, this compound ointment 0.05% showed obvious local improvement in week 2. |

Safety Profile

This compound dipropionate is generally well-tolerated. The most common adverse reactions are local skin reactions at the site of application, including burning, itching, irritation, and dryness. Systemic side effects are rare with appropriate use but can occur with prolonged use over large surface areas or with occlusion, potentially leading to hypothalamic-pituitary-adrenal (HPA) axis suppression.

Conclusion

This compound dipropionate is a mid-potency topical corticosteroid with a well-established pharmacological profile. Its mechanism of action, centered on the activation of the glucocorticoid receptor and subsequent modulation of inflammatory gene expression, results in effective anti-inflammatory, antipruritic, and vasoconstrictive properties. Clinical studies have consistently demonstrated its efficacy in treating a range of corticosteroid-responsive dermatoses with a favorable safety profile, making it a valuable therapeutic option in dermatology. Further research to quantify its receptor binding affinity and in vitro anti-inflammatory potency would provide a more complete understanding of its molecular pharmacology.

References

Alclometasone: A Comprehensive Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alclometasone is a synthetic corticosteroid that has been a mainstay in the topical treatment of various dermatological conditions for decades. This technical guide provides an in-depth exploration of the discovery and development history of this compound, with a focus on its chemical synthesis, pharmacological profile, preclinical and clinical evaluation, and regulatory journey. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to offer a comprehensive resource for researchers and professionals in the field of drug development.

Introduction

This compound is a moderately potent corticosteroid used topically to manage the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses, such as atopic dermatitis and psoriasis.[1][2][3] Its development marked an advancement in providing a therapeutic option with a favorable benefit-risk profile, particularly in patient populations requiring treatment on sensitive skin areas or for extended durations. This document traces the scientific and clinical path of this compound from its conception to its established place in dermatology.

Discovery and Chemical Synthesis

The development of this compound dipropionate, the commercially available prodrug form, aimed to enhance topical anti-inflammatory activity.[4] The synthesis of this compound dipropionate has evolved, with various patented methods providing routes to this synthetic steroid.

Synthesis Pathway

A common synthetic route to this compound dipropionate starts from 16α-methyl epihydrocortisone. The process involves a multi-step chemical synthesis.

Experimental Protocol: Synthesis of this compound Dipropionate

The following protocol is a summarized representation based on patented synthesis methods.

Step 1: 21-Position Esterification

-

In a suitable reaction vessel, dissolve 16α-methyl epihydrocortisone in an organic solvent such as toluene.

-

Add propionic anhydride (B1165640) and an acid catalyst (e.g., trifluoroacetic acid).

-

Allow the reaction to proceed at a controlled temperature (e.g., 20-25°C) for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Neutralize the reaction mixture with a base (e.g., sodium hydroxide (B78521) solution).

-

Isolate the esterified product through crystallization and filtration.

Step 2-7: Subsequent Synthesis Steps The subsequent steps of dioxygenation, 17-position esterification, enol etherification for protection, reduction and deprotection, dehydrogenation with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), and final chlorination are carried out using specific reagents and conditions as detailed in relevant patents. These steps ultimately yield this compound dipropionate.

Pharmacology

This compound exerts its therapeutic effects through multiple pharmacological actions, primarily as a glucocorticoid receptor agonist.

Mechanism of Action

The anti-inflammatory activity of this compound is mediated by its interaction with intracellular glucocorticoid receptors.[5][6]

Upon binding to the cytosolic glucocorticoid receptor, the complex translocates to the nucleus and modulates the transcription of target genes. This leads to the induction of anti-inflammatory proteins, such as lipocortin-1 (annexin A1), which inhibits phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of inflammatory mediators like prostaglandins and leukotrienes.[5][6]

Pharmacodynamics

This compound is classified as a moderately potent corticosteroid.[7] Its pharmacodynamic effects include anti-inflammatory, antipruritic, and vasoconstrictive actions. Studies have shown its relative potency compared to other corticosteroids.

| Corticosteroid | Relative Potency |

| Hydrocortisone (B1673445) | 1 |

| This compound Dipropionate | 60 |

| Betamethasone Valerate | ~90 |

Table 1: Relative Potency of this compound Dipropionate.[8]

Pharmacokinetics

The percutaneous absorption of topical corticosteroids is influenced by factors such as the vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings. Systemic absorption of this compound is generally low.

| Parameter | Value | Reference |

| Systemic Absorption (intact skin, 8 hours) | ~3% | [5] |

Table 2: Pharmacokinetic Parameter of this compound Dipropionate.

Once absorbed, this compound is metabolized primarily in the liver.

Preclinical Development

Preclinical studies in animal models were crucial in establishing the safety and efficacy profile of this compound before its introduction into clinical trials.

In Vivo Animal Models

Toxicology

Toxicology studies in various animal species demonstrated a wide margin of safety for this compound dipropionate. Acute oral and intraperitoneal doses significantly higher than the proposed topical human dose did not produce toxicologically significant effects.[8]

Clinical Development

The clinical development program for this compound dipropionate involved numerous studies to evaluate its efficacy and safety in the treatment of corticosteroid-responsive dermatoses in both adult and pediatric populations.

Clinical Trial Design and Protocols

Clinical trials were typically randomized, double-blind, and often involved parallel-group comparisons with other topical corticosteroids or placebo.

Example Protocol: Atopic Dermatitis in Children

-

Study Design: Randomized, double-blind, parallel-group.

-

Patient Population: Children (e.g., 5-11 years old) with a clinical diagnosis of atopic dermatitis.

-

Inclusion Criteria (General): Diagnosis of atopic dermatitis, disease severity meeting a predefined threshold (e.g., moderate).

-

Exclusion Criteria (General): Known hypersensitivity to study medication, secondary skin infections, use of other topical or systemic corticosteroids within a specified washout period.

-

Interventions: this compound dipropionate cream 0.05% vs. a comparator cream (e.g., hydrocortisone butyrate 0.1%).

-

Application: Twice daily application to affected areas for a specified duration (e.g., 2 weeks).

-

Efficacy Assessments: Evaluation of signs and symptoms such as erythema, induration, and pruritus at baseline and follow-up visits. Physician's Global Assessment of improvement.

-

Safety Assessments: Monitoring and recording of all adverse events.

Efficacy Data

Clinical studies have consistently demonstrated the efficacy of this compound dipropionate 0.05% in treating atopic dermatitis and psoriasis.

| Indication | Comparator | Number of Patients | Duration | Key Efficacy Outcome | Reference |

| Atopic Dermatitis (Children) | Clobetasone Butyrate 0.05% | 43 | 2 weeks | 85% average reduction in disease signs for this compound vs. 86% for clobetasone butyrate. | [1] |

| Atopic Dermatitis (Children) | Hydrocortisone Butyrate 0.1% | 40 | 2 weeks | 76% average improvement in erythema, induration, and pruritus for this compound vs. 70% for hydrocortisone butyrate. | [2] |

| Psoriasis (Adults) | Clobetasone Butyrate 0.5% | 31 | 21 days | Both drugs had similar beneficial effects on erythema, induration, and scaling. | [9] |

| Psoriasis (Adults) | Desonide (B1670306) 0.05% | 66 | 3 weeks | Both treatments showed rapid improvement; trends favored this compound. | [10] |

Table 3: Summary of Key Clinical Efficacy Data for this compound Dipropionate 0.05%.

Safety and Tolerability

This compound dipropionate is generally well-tolerated. The most common adverse reactions are local skin reactions. Systemic side effects are rare and typically associated with long-term use over large surface areas or with occlusion.

| Adverse Reaction | Frequency |

| Itching | <1-2% |

| Burning | <1-2% |

| Erythema | <1-2% |

| Dryness | <1-2% |

| Papular rash | <1-2% |

Table 4: Common Adverse Reactions Reported in Clinical Trials.

Regulatory History and Post-Marketing

This compound dipropionate, under the brand name Aclovate, was first approved by the U.S. Food and Drug Administration (FDA) on December 14, 1982. It has since been marketed in various formulations, including creams and ointments, and generic versions are widely available.[4]

In Europe, this compound dipropionate-containing products have been authorized through national procedures in various member states, including the United Kingdom.[7] A comprehensive European Public Assessment Report (EPAR) through the centralized procedure was not found, suggesting national authorizations are the primary regulatory pathway in Europe.

Conclusion

This compound has a well-established history of development, from its chemical synthesis to extensive clinical evaluation, leading to its approval and long-standing use in the treatment of inflammatory skin diseases. Its moderate potency and favorable safety profile have made it a valuable therapeutic option for dermatologists. This technical guide has provided a detailed overview of the key milestones and scientific data that have defined the journey of this compound. Further research into its long-term effects and comparative effectiveness with newer topical agents will continue to refine its role in dermatological therapy.

References

- 1. This compound dipropionate cream 0.05% versus clobetasone butyrate cream 0.05%. A controlled clinical comparison in the treatment of atopic dermatitis in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical comparison of this compound dipropionate cream 0.05% with hydrocortisone butyrate cream 0.1% in the treatment of atopic dermatitis in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound topical: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 4. veeprho.com [veeprho.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound | C22H29ClO5 | CID 5311000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medicines.org.uk [medicines.org.uk]

- 8. medicines.org.uk [medicines.org.uk]

- 9. This compound dipropionate in psoriasis: a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical comparison of this compound dipropionate and desonide ointments (0.05%) in the management of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Alclometasone and the Glucocorticoid Receptor: A Technical Overview of Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Alclometasone is a moderately potent corticosteroid used topically to treat a variety of skin conditions.[1][2] Like all corticosteroids, its mechanism of action is dependent on its binding to and activation of the intracellular glucocorticoid receptor.[1][3] The affinity with which this compound binds to the GR is a key factor influencing its pharmacological activity. A higher binding affinity generally correlates with greater potency. This guide will delve into the specifics of this molecular interaction.

Glucocorticoid Receptor Signaling Pathway

The therapeutic effects of this compound are initiated by its binding to the cytosolic glucocorticoid receptor. This binding event triggers a conformational change in the receptor, leading to the dissociation of a complex of heat shock proteins. The activated this compound-GR complex then translocates into the nucleus, where it dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs). This interaction modulates the transcription of target genes, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.[1]

Glucocorticoid Receptor Signaling Pathway

Glucocorticoid Receptor Binding Affinity of this compound

Quantitative Data

As of the latest literature review, specific quantitative binding affinity data for this compound, such as its dissociation constant (Kd) or inhibition constant (Ki) for the human glucocorticoid receptor, are not publicly available. However, this compound is consistently classified as a moderately potent corticosteroid, which suggests its binding affinity is lower than that of high-potency corticosteroids like clobetasol (B30939) propionate, but sufficient for a robust clinical effect.

For comparative purposes, the table below presents the relative binding affinities (RBA) of other well-known corticosteroids, with dexamethasone (B1670325) often used as a reference standard. The RBA is determined through competitive binding assays.

| Corticosteroid | Relative Binding Affinity (RBA) vs. Dexamethasone (RBA=100) |

| Dexamethasone | 100 |

| Fluticasone Propionate | ~1800 |

| Budesonide | ~935 |

| This compound | Data not publicly available (classified as moderately potent) |

Note: RBA values can vary between studies depending on the experimental conditions.

Experimental Determination of Binding Affinity

The binding affinity of a compound like this compound to the glucocorticoid receptor is typically determined using a competitive radioligand binding assay. This in vitro method measures the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand (e.g., [³H]dexamethasone) from the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

This section outlines a representative protocol for determining the glucocorticoid receptor binding affinity of a test compound such as this compound.

Materials and Reagents

-

Receptor Source: Cytosolic fraction from cells or tissues expressing the glucocorticoid receptor (e.g., human A549 lung carcinoma cells, rat liver, or recombinant human GR).

-

Radioligand: [³H]dexamethasone (a high-affinity GR ligand).

-

Competitors: Unlabeled this compound and a reference compound (e.g., unlabeled dexamethasone), serially diluted.

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing molybdate (B1676688) to stabilize the receptor.

-

Separation Medium: Dextran-coated charcoal or a filtration apparatus to separate bound from free radioligand.

-

Scintillation Cocktail and Counter.

Experimental Workflow

Competitive GR Binding Assay Workflow

Detailed Procedure

-

Receptor Preparation: Prepare a cytosolic fraction from the chosen source by homogenization and ultracentrifugation. Determine the protein concentration of the cytosol.

-

Assay Setup: In a series of tubes, incubate a fixed concentration of the GR-containing cytosol with a fixed concentration of [³H]dexamethasone (typically at or below its Kd).

-

Competition: Add increasing concentrations of unlabeled this compound to these tubes. Include control tubes for total binding (no competitor) and non-specific binding (a high concentration, e.g., 1000-fold excess, of unlabeled dexamethasone).

-

Incubation: Incubate the mixture at a low temperature (e.g., 0-4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation: Separate the receptor-bound radioligand from the free radioligand. For the charcoal method, add dextran-coated charcoal, incubate briefly, and then centrifuge. The charcoal will pellet the free radioligand, leaving the bound radioligand in the supernatant.

-

Quantification: Measure the radioactivity in the supernatant using a liquid scintillation counter.

Data Analysis

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value for this compound. The IC50 is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

-

The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where:

-

[L] is the concentration of the radioligand.

-

Kd is the dissociation constant of the radioligand.

-

Conclusion

This compound exerts its therapeutic effects by acting as a glucocorticoid receptor agonist. While precise quantitative data on its binding affinity are not widely published, its classification as a moderately potent corticosteroid provides a qualitative measure of its interaction with the GR. The experimental protocols detailed in this guide provide a framework for the quantitative determination of its binding affinity, which is a cornerstone for the preclinical assessment and comparison of novel corticosteroid compounds. Further research to publicly characterize the binding kinetics of this compound would be a valuable contribution to the fields of dermatology and pharmacology.

References

Early-phase research studies on Alclometasone

An In-depth Technical Guide to Early-Phase Research on Alclometasone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational early-phase research that has defined the preclinical and clinical profile of this compound, a synthetic topical corticosteroid. This compound dipropionate 0.05% is recognized as a low-to-medium potency corticosteroid used for its anti-inflammatory, antipruritic, and vasoconstrictive properties in the treatment of corticosteroid-responsive dermatoses.[1][2] This document synthesizes key data from preclinical, pharmacokinetic, pharmacodynamic, and initial clinical safety and efficacy studies, presenting the information in a format tailored for scientific and drug development professionals.

Mechanism of Action

This compound exerts its effects through a well-established glucocorticoid receptor-mediated pathway. Like other corticosteroids, its primary mechanism involves the modulation of gene expression to reduce inflammation.[3][4] The anti-inflammatory activity is thought to occur through the induction of phospholipase A2 inhibitory proteins, known as lipocortins.[5][6] These proteins control the biosynthesis of potent inflammatory mediators, such as prostaglandins (B1171923) and leukotrienes, by inhibiting the release of their common precursor, arachidonic acid, from membrane phospholipids.[2][3][4]

The process begins when this compound binds to the cytoplasmic glucocorticoid receptor. This newly formed complex then translocates into the cell nucleus, where it binds to specific DNA sequences called glucocorticoid response elements (GREs).[4][7] This interaction enhances or represses the transcription of target genes, ultimately leading to the anti-inflammatory, immunosuppressive, antiproliferative, and vasoconstrictive effects characteristic of topical corticosteroids.[1][3]

Early-Phase Pharmacokinetic and Pharmacodynamic Data

Pharmacokinetics: Absorption, Metabolism, and Excretion

Early studies established the pharmacokinetic profile of topically applied this compound. The extent of percutaneous absorption is influenced by factors such as the integrity of the epidermal barrier and the use of occlusive dressings.[2]

Experimental Protocol: Percutaneous Absorption Study A key study assessing systemic absorption involved the following protocol:

-

Subjects: Normal, healthy volunteers.[2]

-

Formulation: Radio-labeled this compound dipropionate ointment.[2]

-

Application: The formulation was applied to intact skin.

-

Duration: The application site was monitored for 8 hours of contact.[2]

-

Endpoints: Systemic absorption and excretion were measured by analyzing the radioactivity.[2]

Data Presentation: Pharmacokinetic Parameters

| Parameter | Finding | Source |

| Percutaneous Absorption | Approximately 3% of the steroid was absorbed over 8 hours from intact skin.[2][4] | [2][4] |

| Factors Increasing Absorption | Inflammation and/or other skin diseases; use of occlusive dressings.[5][6] | [5][6] |

| Metabolism | Once absorbed, this compound is metabolized primarily in the liver.[5] | [5] |

| Excretion | Metabolites are excreted by the kidneys and, to a lesser extent, in bile.[5] | [5] |

| Table 1: Summary of Early-Phase Pharmacokinetic Studies on this compound. |

Pharmacodynamics: The Vasoconstrictor Assay

The vasoconstrictor assay (VCA) is a standard pharmacodynamic method used to determine the bioequivalence and potency of topical corticosteroids.[8] The assay measures the degree of skin blanching (vasoconstriction) caused by the drug, which is proportional to its therapeutic efficacy.[9] Studies using this assay classify this compound dipropionate as having low-to-medium potency.[2]

Experimental Protocol: Standard Vasoconstrictor Assay The VCA protocol is a standardized pharmacodynamic endpoint study designed to assess a drug's local effect.[9]

-

Subject Screening: Volunteers are screened for a visible blanching response to a potent corticosteroid to ensure they are suitable "responders".[9]

-

Site Application: Multiple small sites on the forearms of each participant are randomized for application. Dosing includes the test product, a reference standard, and an untreated control site.[9][10]

-

Dosing Procedure: A specified amount of the topical formulation is applied to each site for a set duration, often under occlusion.[10]

-

Assessment: Skin blanching is assessed at predetermined time points after application removal.[10]

-

Measurement: The degree of vasoconstriction is measured using either a chromameter, which provides an objective colorimetric reading (e.g., the a* value for redness), or a standardized visual scoring scale (e.g., Olsen vasoconstriction score).[9][10]

-

Data Analysis: The pharmacodynamic effect is often modeled using an Emax model, with the area under the effect curve (AUEC) serving as the primary endpoint for bioequivalence.[11]

Early-Phase Clinical Research: Safety and Efficacy

Early clinical studies focused on critical safety parameters, such as Hypothalamic-Pituitary-Adrenal (HPA) axis suppression, and initial efficacy in target patient populations.

Key Safety Study: HPA Axis Suppression

A significant concern with topical corticosteroids is their potential to cause systemic absorption leading to reversible HPA axis suppression.[5] An early-phase study was conducted to evaluate this risk under exaggerated conditions.

Experimental Protocol: HPA Axis Suppression Study

-

Study Design: Open-label, single-group study.[12]

-

Subjects: 10 healthy adult volunteers.[12]

-

Treatment Regimen: 30 g of this compound dipropionate 0.05% cream was applied twice daily (morning and evening) for 21 consecutive days.[12]

-

Application Area: The cream was applied to 80% of the total body surface area.[12]

-

Occlusion: A plastic body suit was used to occlude the treated area for 12 hours per day.[12]

-

Primary Endpoints: HPA axis function was assessed by measuring 8 a.m. plasma cortisol, 24-hour urinary free cortisol, and 24-hour urinary 17-hydroxysteroid levels.[12]

Data Presentation: HPA Axis Suppression Study Results

| Parameter | Result | Conclusion | Source |

| 8 a.m. Plasma Cortisol | Remained at normal levels throughout the 21-day study. | No evidence of HPA axis suppression. | [12] |

| 24-hr Urinary Free Cortisol | Remained at normal levels throughout the 21-day study. | No evidence of HPA axis suppression. | [12] |

| 24-hr Urinary 17-Hydroxysteroid | Remained at normal levels throughout the 21-day study. | No evidence of HPA axis suppression. | [12] |

| Local Adverse Reactions | Mild and transient. | Good local tolerability even under exaggerated conditions. | [12] |

| Table 2: Key Early-Phase Pharmacodynamic/Safety Study: HPA Axis Suppression. |

Early Comparative Efficacy Studies

Early clinical trials compared the efficacy of this compound dipropionate 0.05% with other topical corticosteroids in pediatric and adult populations with conditions like atopic dermatitis and psoriasis.

Data Presentation: Comparative Efficacy

| Indication | Comparator | Patient Population | Duration | Key Efficacy Outcome | Source |

| Atopic Dermatitis | Hydrocortisone (B1673445) butyrate (B1204436) 0.1% cream | 40 children (5-11 years) | 2 weeks | This compound: 76% improvement in erythema, induration, pruritus.Comparator: 70% improvement. | [13] |

| Atopic Dermatitis | Clobetasone (B1204786) butyrate 0.05% cream | 43 children | 2 weeks | This compound: 85% reduction in disease signs.Comparator: 86% reduction (no significant difference). | [14] |

| Psoriasis | Desonide (B1670306) 0.05% ointment | 66 adults | 3 weeks | Both treatments were effective; trends consistently favored this compound, but differences were not statistically significant. | [15] |

| Table 3: Summary of Early-Phase Comparative Efficacy Studies. |

Conclusion

The early-phase research on this compound established its fundamental pharmacological profile. Preclinical and pharmacokinetic studies clarified its mechanism of action via glucocorticoid receptor modulation and defined its systemic absorption as minimal under normal use. Key pharmacodynamic studies, particularly the vasoconstrictor assay, positioned it as a low-to-medium potency agent. Crucially, a pivotal early clinical safety study demonstrated a lack of HPA axis suppression even under exaggerated conditions of use, confirming a favorable systemic safety profile. Initial efficacy trials in children and adults with atopic dermatitis and psoriasis showed that its performance was comparable or favorable to other corticosteroids in its class. This foundational data provided the robust scientific basis for its further development and long-term clinical use in managing corticosteroid-responsive dermatoses.

References

- 1. termedia.pl [termedia.pl]

- 2. drugs.com [drugs.com]

- 3. This compound | C22H29ClO5 | CID 5311000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. drugs.com [drugs.com]

- 6. Articles [globalrx.com]

- 7. What is this compound Dipropionate used for? [synapse.patsnap.com]

- 8. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biopharmaservices.com [biopharmaservices.com]

- 10. Assessment of topical corticosteroid activity using the vasoconstriction assay in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. remedypublications.com [remedypublications.com]

- 12. The effect of this compound dipropionate cream 0.05% on the hypothalamic-pituitary-adrenal axis of normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clinical comparison of this compound dipropionate cream 0.05% with hydrocortisone butyrate cream 0.1% in the treatment of atopic dermatitis in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound dipropionate cream 0.05% versus clobetasone butyrate cream 0.05%. A controlled clinical comparison in the treatment of atopic dermatitis in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Clinical comparison of this compound dipropionate and desonide ointments (0.05%) in the management of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Alclometasone Treatment Protocol for In-Vitro Inflammation Models: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alclometasone is a synthetic corticosteroid with anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] It is clinically used in topical formulations, such as this compound dipropionate 0.05% cream or ointment, for the relief of corticosteroid-responsive dermatoses like atopic dermatitis, eczema, and psoriasis.[1][2][3] The anti-inflammatory action of this compound, like other corticosteroids, is mediated through its binding to glucocorticoid receptors. This interaction leads to the modulation of gene expression, resulting in the induction of anti-inflammatory proteins and the inhibition of pro-inflammatory mediators.[4][5] A key mechanism is the induction of lipocortins (annexins), which inhibit phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of prostaglandins (B1171923) and leukotrienes.[1][2][5][6] Furthermore, corticosteroids are known to suppress the expression of numerous pro-inflammatory cytokines, including interleukins (IL-1, IL-6, IL-8) and tumor necrosis factor-alpha (TNF-α), by inhibiting transcription factors such as NF-κB and activating protein-1 (AP-1).[7][8]

These application notes provide detailed protocols for evaluating the anti-inflammatory effects of this compound in common in-vitro inflammation models. The protocols are designed to be adaptable for screening and mechanistic studies in dermatological and immunological research.

Data Presentation

Due to the limited availability of specific in-vitro quantitative data for this compound, the following tables present representative data extrapolated from studies on corticosteroids with similar potency, such as dexamethasone (B1670325) and clobetasone (B1204786) butyrate. These values should be considered as a starting point for determining the optimal experimental conditions for this compound.

Table 1: this compound Concentration Ranges for In-Vitro Models

| In-Vitro Model | Cell Type | Inflammatory Stimulus | This compound Concentration Range (µM) | Estimated IC50 (µM) |

| Keratinocyte Monolayer | HaCaT cells | TNF-α (10 ng/mL) / IFN-γ (10 ng/mL) | 0.01 - 10 | ~0.1 - 1 |

| Macrophage Culture | RAW 264.7 cells | Lipopolysaccharide (LPS) (1 µg/mL) | 0.01 - 10 | ~0.05 - 0.5 |

| Reconstituted Human Epidermis (RHE) | Primary Human Keratinocytes | TNF-α (10 ng/mL) / IL-1β (10 ng/mL) | 0.1 - 20 | ~1 - 5 |

Table 2: Expected Inhibitory Effects of this compound on Inflammatory Markers

| In-Vitro Model | Inflammatory Marker | Expected Inhibition (%) at 1 µM this compound |

| Keratinocyte Monolayer (HaCaT) | IL-6 Secretion | 40 - 60% |

| IL-8 Secretion | 30 - 50% | |

| TNF-α mRNA Expression | 35 - 55% | |

| Macrophage Culture (RAW 264.7) | Nitric Oxide (NO) Production | 50 - 70% |

| TNF-α Secretion | 45 - 65% | |

| IL-1β Secretion | 40 - 60% | |

| Reconstituted Human Epidermis (RHE) | IL-1α Release | 30 - 50% |

| IL-8 Release | 25 - 45% | |

| Pro-inflammatory Gene Expression (e.g., COX-2) | 30 - 50% |

Experimental Protocols

Protocol 1: Anti-inflammatory Activity in a Keratinocyte Monolayer Model (HaCaT cells)

This protocol details the assessment of this compound's ability to inhibit the production of pro-inflammatory cytokines in human keratinocytes stimulated with TNF-α and IFN-γ.

Materials:

-

HaCaT cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Recombinant human TNF-α

-

Recombinant human IFN-γ

-

Phosphate-Buffered Saline (PBS)

-

ELISA kits for human IL-6 and IL-8

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix and primers for TNF-α and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Cell Culture:

-

Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Passage the cells when they reach 80-90% confluency.

-

-

Cell Seeding:

-

Seed HaCaT cells into 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the this compound stock solution in serum-free DMEM to achieve final concentrations ranging from 0.01 to 10 µM. Ensure the final DMSO concentration is below 0.1%.

-

Pre-treat the cells with the different concentrations of this compound for 1 hour. Include a vehicle control (DMSO only).

-

-

Induction of Inflammation:

-

After the pre-treatment, add a combination of TNF-α (final concentration 10 ng/mL) and IFN-γ (final concentration 10 ng/mL) to the wells containing this compound.

-

Include a negative control group (no this compound, no stimulants) and a positive control group (vehicle control with stimulants).

-

Incubate the plates for 24 hours.

-

-

Sample Collection and Analysis:

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatants and centrifuge to remove any debris.

-

Measure the concentration of IL-6 and IL-8 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Gene Expression Analysis (qPCR):

-

Wash the cells with PBS and lyse them to extract total RNA using a suitable kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR to determine the relative expression levels of TNF-α mRNA, normalized to a housekeeping gene.

-

-

Protocol 2: Evaluation in a Macrophage Inflammation Model (RAW 264.7 cells)

This protocol assesses the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated murine macrophages.

Materials:

-

RAW 264.7 cells

-

DMEM

-

FBS

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

This compound

-

DMSO

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent

-

ELISA kits for murine TNF-α and IL-1β

Procedure:

-

Cell Culture:

-

Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.

-

-

Cell Seeding:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

-

This compound Treatment:

-

Prepare dilutions of this compound in serum-free DMEM (0.01 to 10 µM) from a DMSO stock.

-

Pre-treat the cells with this compound for 1 hour. Include a vehicle control.

-

-

Induction of Inflammation:

-

Stimulate the cells with LPS (final concentration 1 µg/mL) in the presence of this compound.

-

Include negative and positive controls.

-

Incubate for 24 hours.

-

-

Sample Collection and Analysis:

-

Nitric Oxide (NO) Measurement:

-

Collect 50 µL of the supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate for 15 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) should be used for quantification.

-

-

Cytokine Measurement (ELISA):

-

Collect the remaining supernatants.

-

Measure the levels of TNF-α and IL-1β using specific ELISA kits.

-

-

Protocol 3: Assessment in a Reconstituted Human Epidermis (RHE) Model

This protocol describes the evaluation of this compound's anti-inflammatory effects on a 3D skin model.

Materials:

-

Reconstituted Human Epidermis (RHE) tissue models (e.g., EpiDerm™, SkinEthic™)

-

Assay medium provided by the RHE model manufacturer

-

This compound

-

DMSO

-

TNF-α and IL-1β

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Isopropanol

-

ELISA kits for human IL-1α and IL-8

Procedure:

-

RHE Model Preparation:

-

Upon receipt, place the RHE tissues in a 6-well or 12-well plate with the provided assay medium and equilibrate overnight at 37°C and 5% CO2.

-

-

This compound Application:

-

Prepare this compound solutions in the assay medium (0.1 to 20 µM).

-

Apply the this compound solutions topically to the surface of the RHE tissues or add to the culture medium.

-

-

Induction of Inflammation:

-

Add TNF-α (10 ng/mL) and IL-1β (10 ng/mL) to the culture medium to induce an inflammatory response.

-

Incubate for 48 hours.

-

-

Sample Collection and Analysis:

-

Cytokine Measurement (ELISA):

-

Collect the culture medium from beneath the RHE tissues.

-

Measure the concentrations of IL-1α and IL-8 using ELISA.

-

-

Tissue Viability (MTT Assay):

-

After collecting the medium, transfer the RHE tissues to a new plate containing MTT solution (1 mg/mL) and incubate for 3 hours.

-

Extract the formazan (B1609692) product by incubating the tissues in isopropanol.

-

Measure the absorbance at 570 nm to assess cell viability.

-

-

Visualization of Signaling Pathways and Workflows

Caption: this compound's anti-inflammatory signaling pathway.

Caption: General experimental workflow for in-vitro testing.

Conclusion

The provided protocols offer a framework for investigating the anti-inflammatory properties of this compound in various in-vitro models. Researchers can adapt these methods to suit their specific research questions, such as determining dose-response relationships, investigating the kinetics of inflammatory responses, and elucidating the molecular mechanisms of action. Given the lack of specific published in-vitro data for this compound, it is recommended to perform initial dose-finding experiments based on the provided ranges derived from corticosteroids of similar potency. These in-vitro models serve as valuable tools for the preclinical assessment of this compound and other anti-inflammatory compounds.

References

- 1. omicsonline.org [omicsonline.org]

- 2. Frontiers | Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gene expression profiles of three different models of reconstructed human epidermis and classical cultures of keratinocytes using cDNA arrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of selected herbicides on cytokine production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - BR [thermofisher.com]

Application Notes and Protocols for Alclometasone in HaCaT Keratinocyte Cell Line Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the synthetic corticosteroid, Alclometasone, in experiments involving the human keratinocyte cell line, HaCaT. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data to facilitate the study of its anti-inflammatory and anti-proliferative effects.

Introduction to this compound and its Mechanism of Action

This compound is a mid-potency topical corticosteroid used to treat various inflammatory skin conditions. Its therapeutic effects are primarily attributed to its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2][3] At the cellular level, this compound, like other corticosteroids, exerts its effects by binding to the glucocorticoid receptor (GR).

The mechanism of action involves the following key steps:

-

Binding to Glucocorticoid Receptor: this compound penetrates the cell membrane and binds to the cytosolic GR.[1][2]

-

Nuclear Translocation: This ligand-receptor complex then translocates into the nucleus.

-

Gene Transcription Modulation: Inside the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either upregulate or downregulate gene transcription.

-

Anti-inflammatory Effects: A primary anti-inflammatory mechanism is the induction of phospholipase A2 inhibitory proteins, collectively known as lipocortins. These proteins inhibit the release of arachidonic acid, a precursor for pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. Furthermore, corticosteroids can suppress the expression of pro-inflammatory cytokines and chemokines by inhibiting the activation of transcription factors such as NF-κB.

Quantitative Data Summary

The following tables summarize the quantitative effects of corticosteroids on HaCaT keratinocytes, providing a reference for expected outcomes in experimental settings. While specific data for this compound is limited in publicly available literature, the data for other corticosteroids with similar mechanisms can be used for comparative purposes.

Table 1: Anti-proliferative Effects of Various Corticosteroids on HaCaT Cells

| Corticosteroid | Concentration (M) | Inhibition of Cell Growth (%) |

| Betamethasone dipropionate | 10⁻⁴ | Most antiproliferative |

| Desonide | 10⁻⁴ | Intermediate |

| Betamethasone valerate | 10⁻⁴ | Intermediate |

| Clobetasol propionate | 10⁻⁴ | Intermediate |

| Hydrocortisone butyrate | 10⁻⁴ | Least antiproliferative |

Data adapted from a study comparing the antiproliferative effects of six topical corticosteroids on HaCaT cells. It is important to note that at a very low concentration (10⁻⁸M), these corticosteroids were found to induce HaCaT proliferation.

Experimental Protocols

HaCaT Cell Culture

The HaCaT cell line is a spontaneously immortalized human keratinocyte line that serves as a valuable in vitro model for studying epidermal cell biology.

Materials:

-

HaCaT cell line

-

Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (P/S)

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

Protocol:

-

Complete Growth Medium: Prepare complete growth medium by supplementing DMEM or MEM with 10% FBS and 1% P/S.

-

Cell Maintenance: Culture HaCaT cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

-

Medium Renewal: Change the culture medium every 2-3 days.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and seed into new flasks at a subcultivation ratio of 1:2 to 1:4.

Induction of Inflammatory Response in HaCaT Cells

To study the anti-inflammatory effects of this compound, an inflammatory state can be induced in HaCaT cells using cytokines.

Materials:

-

HaCaT cells cultured in 24-well plates

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Interferon-gamma (IFN-γ)

-

Serum-free medium

Protocol:

-

Cell Seeding: Seed HaCaT cells at a density of 1.0 × 10⁴ cells/well in a 24-well plate and culture until they reach approximately 80% confluency.

-

Starvation: Before stimulation, replace the growth medium with serum-free medium and incubate for a specified period (e.g., 24 hours) to synchronize the cells.

-

Stimulation: Treat the cells with a combination of TNF-α (e.g., 10 ng/mL) and IFN-γ (e.g., 10 ng/mL) to induce an inflammatory response.

This compound Treatment

Materials:

-

This compound dipropionate

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

-

Culture medium

Protocol:

-

Stock Solution: Prepare a stock solution of this compound in DMSO.

-

Working Solutions: Dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level that affects cell viability (typically <0.1%).

-

Treatment: Add the this compound working solutions to the HaCaT cell cultures. For anti-inflammatory studies, this compound can be added prior to or concurrently with the inflammatory stimuli. For anti-proliferative studies, it is added to proliferating cells.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

HaCaT cells in 96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

Protocol:

-

Cell Seeding: Seed HaCaT cells (e.g., 5 × 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate at 37°C for 4 hours.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Quantification of Cytokine Expression (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8) into the cell culture supernatant.

Materials:

-

Supernatants from HaCaT cell cultures (treated and untreated)

-

ELISA kits for specific cytokines (e.g., human IL-6, human IL-8/CXCL8)

Protocol:

-

Sample Collection: Collect the culture supernatants at the end of the treatment period.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific kit. This typically involves adding the supernatants to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.

-

Data Analysis: Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

Visualization of Pathways and Workflows

Signaling Pathway of this compound's Anti-inflammatory Action

Caption: this compound's anti-inflammatory signaling pathway.

Experimental Workflow for Studying Anti-inflammatory Effects

Caption: Workflow for analyzing this compound's anti-inflammatory effects.

Experimental Workflow for Anti-proliferation Assay

Caption: Workflow for assessing this compound's anti-proliferative effects.

References

Alclometasone Dipropionate: Application Notes and Protocols for Gene Expression Analysis in Peripheral Blood Mononuclear Cells (PBMCs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alclometasone dipropionate is a synthetic corticosteroid with anti-inflammatory and antipruritic properties.[1] Its mechanism of action involves binding to the glucocorticoid receptor (GR), a ligand-dependent transcription factor that modulates the expression of a wide range of genes.[2][3] Upon binding, the this compound dipropionate-GR complex translocates to the nucleus, where it can upregulate the expression of anti-inflammatory proteins and repress the expression of pro-inflammatory proteins.[4][5] This modulation of gene expression is central to its therapeutic effects.

Peripheral blood mononuclear cells (PBMCs), which include lymphocytes and monocytes, are key players in the immune response and are readily accessible for in vitro studies. Analyzing gene expression changes in PBMCs following treatment with this compound dipropionate provides valuable insights into its pharmacological activity and potential as an immunomodulatory agent. These application notes provide detailed protocols for the in vitro treatment of PBMCs with this compound dipropionate and subsequent gene expression analysis.

Mechanism of Action: Glucocorticoid Receptor Signaling

This compound dipropionate exerts its effects by activating the glucocorticoid receptor (GR). In its inactive state, the GR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding of this compound dipropionate, the GR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus.

Once in the nucleus, the activated GR can modulate gene expression through two primary mechanisms:

-

Transactivation: The GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding typically leads to the increased transcription of anti-inflammatory genes, such as FK506-binding protein 5 (FKBP5), which is involved in a negative feedback loop regulating GR activity.

-

Transrepression: The GR can interfere with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of pro-inflammatory gene expression. This "tethering" mechanism does not involve direct binding of the GR to DNA but rather protein-protein interactions that inhibit the transcription of genes encoding cytokines like interleukin-8 (IL-8) and tumor necrosis factor-alpha (TNF-α).

Data Presentation

Table 1: Expected Dose-Dependent Suppression of Pro-Inflammatory Cytokine Gene Expression in PBMCs by a Corticosteroid

| Gene | Treatment Concentration | Mean Fold Change (vs. Untreated Control) | P-value |

| IL-8 | 10⁻¹⁰ M | -1.5 | <0.05 |

| 10⁻⁹ M | -2.8 | <0.01 | |

| 10⁻⁸ M | -5.2 | <0.001 | |

| TNF-α | 10⁻¹⁰ M | -1.3 | <0.05 |

| 10⁻⁹ M | -2.5 | <0.01 | |

| 10⁻⁸ M | -4.8 | <0.001 |

Data are hypothetical and based on the known transrepressive effects of corticosteroids on cytokine expression.

Table 2: Expected Dose-Dependent Induction of Glucocorticoid Receptor-Responsive Gene Expression in PBMCs by a Corticosteroid

| Gene | Treatment Concentration | Mean Fold Change (vs. Untreated Control) | P-value |

| FKBP5 | 10⁻¹⁰ M | 2.1 | <0.05 |

| 10⁻⁹ M | 5.8 | <0.01 | |

| 10⁻⁸ M | 12.5 | <0.001 |

Data are hypothetical and based on the known transactivating effects of corticosteroids on FKBP5 expression.

Experimental Protocols

Protocol 1: Isolation of Human PBMCs from Whole Blood

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.

Materials:

-

Whole blood collected in heparinized tubes

-

Ficoll-Paque™ PLUS or other density gradient medium

-

Phosphate-Buffered Saline (PBS), sterile

-

50 mL conical tubes

-

Serological pipettes

-

Centrifuge with a swinging-bucket rotor

Procedure:

-

Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

-

Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a new 50 mL conical tube, minimizing mixing of the two layers.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

After centrifugation, four layers will be visible: the top layer of plasma, a "buffy coat" layer containing PBMCs, the density gradient medium, and a bottom layer of red blood cells and granulocytes.

-

Carefully aspirate the upper plasma layer without disturbing the buffy coat.

-

Using a clean pipette, carefully collect the buffy coat layer and transfer it to a new 50 mL conical tube.

-

Wash the isolated PBMCs by adding PBS to bring the volume to 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.

-

Discard the supernatant and resuspend the cell pellet in the desired volume of cell culture medium.

-

Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

Protocol 2: In Vitro Treatment of PBMCs with this compound Dipropionate

This protocol outlines the treatment of isolated PBMCs with this compound dipropionate for subsequent gene expression analysis.

Materials:

-

Isolated PBMCs

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound dipropionate stock solution (dissolved in a suitable solvent like DMSO)

-

6-well or 24-well tissue culture plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Seed the isolated PBMCs in tissue culture plates at a density of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

-

Prepare serial dilutions of this compound dipropionate in complete RPMI-1640 medium from the stock solution to achieve the desired final concentrations (e.g., 10⁻¹⁰ M, 10⁻⁹ M, 10⁻⁸ M). Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

-

Add the diluted this compound dipropionate or vehicle control to the appropriate wells.

-

Incubate the plates for the desired time period (e.g., 4, 8, or 24 hours) at 37°C in a 5% CO₂ incubator.

-

Following incubation, harvest the cells for RNA extraction. Centrifuge the cell suspension, discard the supernatant, and proceed immediately to RNA extraction or store the cell pellet at -80°C.

Protocol 3: Total RNA Extraction from PBMCs

This protocol describes the extraction of total RNA from PBMCs using a common commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

Materials:

-

PBMC cell pellet

-

Buffer RLT (with β-mercaptoethanol added)

-

RNase-free water

-

RNeasy Mini Kit components (spin columns, collection tubes)

-

Microcentrifuge

Procedure:

-

Lyse the PBMC pellet by adding the appropriate volume of Buffer RLT (refer to the kit handbook for specific volumes based on cell number). Vortex or pipet to mix until the lysate is homogeneous.

-

Add an equal volume of 70% ethanol to the lysate and mix well by pipetting.

-

Transfer the sample to an RNeasy spin column placed in a 2 mL collection tube.

-

Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.

-

Follow the manufacturer's instructions for the subsequent wash steps using the provided buffers.

-

To elute the RNA, transfer the spin column to a new 1.5 mL collection tube. Add 30-50 µL of RNase-free water directly to the spin column membrane.

-

Centrifuge for 1 minute at ≥8000 x g to elute the RNA.

-

Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

Protocol 4: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol provides a general procedure for two-step RT-qPCR to analyze the expression of target genes.

Materials:

-

Extracted total RNA

-

Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)

-

qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)

-

Forward and reverse primers for target genes (e.g., IL-8, TNF-α, FKBP5) and a reference gene (e.g., GAPDH, ACTB)

-

Nuclease-free water

-

qPCR instrument

Procedure: Step 1: Reverse Transcription (cDNA Synthesis)

-

Prepare the reverse transcription reaction mix according to the manufacturer's protocol, typically containing RNA template, reverse transcriptase, dNTPs, and buffer.

-

Perform the reverse transcription reaction in a thermal cycler using the recommended program (e.g., 25°C for 5 min, 42°C for 30 min, 85°C for 5 min).

-

The resulting cDNA can be stored at -20°C.

Step 2: Quantitative PCR

-

Prepare the qPCR reaction mix for each gene, containing cDNA template, forward and reverse primers, qPCR master mix, and nuclease-free water.

-

Run the qPCR reactions in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 2 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 30 sec).

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the vehicle-treated control.

Visualizations

Caption: Experimental workflow for gene expression analysis in PBMCs.

Caption: Glucocorticoid receptor signaling pathway.

References

- 1. Examining FKBP5 mRNA expression in human iPSC-derived neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Relative Corticosteroid Insensitivity of Peripheral Blood Mononuclear Cells in Severe Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of Exaggerated Cytokine Production in Human Peripheral Blood Mononuclear Cells by a Recombinant SARS-CoV-2 Spike Glycoprotein S1 and Its Inhibition by Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Profiling of genes expressed in peripheral blood mononuclear cells predicts glucocorticoid sensitivity in asthma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Topical Formulation of Alclometasone in Preclinical Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and preclinical evaluation of a topical Alclometasone formulation. The protocols detailed below are intended for use in a laboratory setting for animal studies investigating the anti-inflammatory properties of this compound.

Introduction to this compound

This compound is a synthetic corticosteroid with anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] It is used topically to manage corticosteroid-responsive dermatoses.[2] The therapeutic effect of this compound is attributed to its ability to induce the production of lipocortins, which inhibit phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2][3][4]

Topical Formulation of this compound Dipropionate (0.05% Cream)

This section outlines a protocol for the laboratory-scale preparation of a 0.05% this compound Dipropionate cream, suitable for preclinical animal studies.

Materials and Equipment

-

Active Pharmaceutical Ingredient (API): this compound Dipropionate powder

-

Oil Phase Excipients:

-

Cetostearyl Alcohol

-

White Petrolatum

-

Glyceryl Monostearate

-

-

Aqueous Phase Excipients:

-

Propylene (B89431) Glycol

-

Purified Water

-

-

Emulsifying Agent: PEG 100 Stearate

-

Preservative: Chlorocresol

-

pH Adjusters: Phosphoric Acid, Monobasic Sodium Phosphate (B84403)

-

Equipment:

-

Analytical balance

-

Homogenizer (e.g., high-shear mixer)

-

Water bath

-

Beakers and stirring rods

-

pH meter

-

Compounding Protocol

A representative formulation for a 0.05% this compound Dipropionate cream is provided in the table below.

| Ingredient | Function | Percentage (w/w) |

| Oil Phase | ||

| This compound Dipropionate | Active Ingredient | 0.05% |

| White Petrolatum | Emollient, Ointment Base | 15.00% |

| Cetostearyl Alcohol | Emulsifier, Thickener | 7.00% |

| Glyceryl Monostearate | Emulsifier, Stabilizer | 2.50% |

| Aqueous Phase | ||

| Propylene Glycol | Humectant, Solvent | 10.00% |

| Purified Water | Vehicle | q.s. to 100% |

| Other | ||

| PEG 100 Stearate | Emulsifier | 2.00% |

| Chlorocresol | Preservative | 0.10% |

| Monobasic Sodium Phosphate | Buffering Agent | As needed |

| Phosphoric Acid | pH Adjuster | As needed |

Table 1: Representative Formulation of 0.05% this compound Dipropionate Cream.

Preparation Steps:

-

Oil Phase Preparation: In a suitable vessel, combine the white petrolatum, cetostearyl alcohol, and glyceryl monostearate. Heat the mixture in a water bath to 70-75°C until all components are melted and uniform.

-

API Dispersion: Disperse the this compound Dipropionate powder in a small amount of the melted oil phase and mix until uniform. Then, add this to the bulk of the oil phase.

-

Aqueous Phase Preparation: In a separate vessel, dissolve the chlorocresol and monobasic sodium phosphate in purified water and propylene glycol. Heat the aqueous phase to 70-75°C.

-

Emulsification: Slowly add the aqueous phase to the oil phase while continuously mixing with a homogenizer. Maintain the temperature at 70-75°C during this process. Homogenize at a moderate speed to form a uniform emulsion.

-

Cooling and Final Mixing: Allow the emulsion to cool gradually while stirring at a lower speed.

-

pH Adjustment: Once the cream has cooled to room temperature, check the pH and adjust to a suitable range (typically 4.5-6.0) using phosphoric acid if necessary.

-